Aluminum oxide (Al2O3), solid soln. with iron oxide (Fe2O3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aluminum oxide (Al2O3), solid solution with iron oxide (Fe2O3), is a compound that combines the properties of both aluminum oxide and iron oxide. Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is commonly found in nature as the mineral corundum, which forms precious gemstones like ruby and sapphire. Iron oxide, on the other hand, is a compound of iron and oxygen with the chemical formula Fe2O3. When these two oxides form a solid solution, they create a material with unique properties that are useful in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

Sol-Gel Method: This method involves the hydrolysis and condensation of aluminum and iron precursors to form a gel, which is then dried and calcined to produce the solid solution.

Hydrothermal Synthesis: In this method, aluminum and iron salts are dissolved in water and subjected to high temperature and pressure in an autoclave.

Mechanical Milling: Aluminum oxide and iron oxide powders are mixed and subjected to high-energy ball milling.

Industrial Production Methods

Bayer Process: This is the primary industrial method for producing aluminum oxide from bauxite ore. The bauxite is digested in a hot sodium hydroxide solution, which dissolves the aluminum oxide.

Thermite Reaction: This method involves the reduction of iron oxide with aluminum powder to produce aluminum oxide and metallic iron.

化学反応の分析

Types of Reactions

Substitution: The solid solution can undergo substitution reactions where other metal ions replace aluminum or iron ions in the lattice.

Common Reagents and Conditions

Sodium Hydroxide: Used in the Bayer process to dissolve aluminum oxide from bauxite.

Hydrochloric Acid: Reacts with aluminum oxide to form aluminum chloride and water.

Carbon Monoxide: Used as a reducing agent to convert iron oxide to metallic iron.

Major Products Formed

Aluminum Hydroxide: Formed from the oxidation of aluminum oxide.

Metallic Iron: Produced from the reduction of iron oxide.

Aluminum Chloride: Formed from the reaction of aluminum oxide with hydrochloric acid.

科学的研究の応用

Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.

Environmental Remediation: Aluminum oxide nanoparticles are used in water purification and environmental cleanup processes.

Energy Storage: The compound is used in the development of advanced batteries and supercapacitors.

Abrasives: Due to its hardness, aluminum oxide is used in sandpaper and other abrasive materials.

作用機序

The mechanism of action of aluminum oxide, solid solution with iron oxide, involves its interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, the nanoparticles can penetrate bacterial and viral cells, increasing the efficacy of antimicrobial and antiviral treatments . The compound’s high surface area and thermal stability make it effective in energy storage and environmental remediation applications .

類似化合物との比較

Aluminum Hydroxide: Unlike aluminum oxide, aluminum hydroxide is soluble in water and is used as an antacid and in water purification.

Iron(III) Oxide: Iron(III) oxide is used in pigments and magnetic materials but lacks the hardness and stability of aluminum oxide.

Silicon Dioxide: Silicon dioxide, or silica, is used in glassmaking and as a desiccant.

Conclusion

Aluminum oxide, solid solution with iron oxide, is a versatile compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, such as high hardness, thermal stability, and biocompatibility, make it a valuable material in various scientific and industrial fields.

特性

CAS番号 |

102110-71-4 |

|---|---|

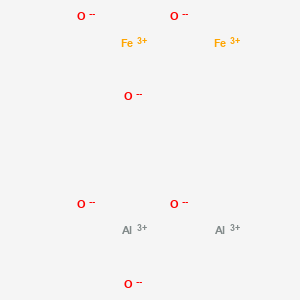

分子式 |

Al2Fe2O6 |

分子量 |

261.65 g/mol |

IUPAC名 |

dialuminum;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Al.2Fe.6O/q4*+3;6*-2 |

InChIキー |

JYMLFEUAXYDIIK-UHFFFAOYSA-N |

正規SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Fe+3].[Fe+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)